4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki–Miyaura cross-coupling reaction using the corresponding brominated pyrazole-azetidine hybrid with boronic acids.
Formation of the Pyranone Ring: The pyranone ring is formed through a cyclization reaction, often involving the use of a base such as potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Benzothiazole Derivatives: Noted for their anti-tubercular properties.
Uniqueness
4-((1-(2-(4-bromophenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to its combination of an azetidine ring, a bromophenyl group, and a pyranone ring. This structural complexity provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
4-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11-6-14(8-17(21)22-11)23-15-9-19(10-15)16(20)7-12-2-4-13(18)5-3-12/h2-6,8,15H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQBLNMADNEIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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